8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern on the purine ring system. The compound is officially designated as 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, with the Chemical Abstracts Service registry number 255730-87-1. The molecular formula C10H13BrN4O3 indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one bromine atom, four nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 317.14 grams per mole.
Several synonymous names exist for this compound in chemical databases, including 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 8-bromo-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione. These alternative nomenclatures reflect different approaches to describing the degree of saturation in the purine ring system, though they all refer to the same chemical entity. The nomenclature also includes the designation 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which explicitly indicates the position of hydrogen atoms in the ring system.
The isomeric considerations for this compound primarily involve the configuration of the 2-hydroxypropyl substituent at position 7. The presence of a chiral center in the hydroxypropyl group introduces stereochemical complexity, potentially yielding both R and S enantiomers. Research on related purine derivatives has demonstrated that such stereochemical variations can significantly influence molecular interactions and three-dimensional structure. The compound's structure incorporates features typical of methylxanthine derivatives, with the characteristic dimethyl substitution pattern at positions 1 and 3 of the purine ring system.
| Nomenclature Aspect | Details |
|---|---|
| International Union of Pure and Applied Chemistry Name | 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
| Chemical Abstracts Service Number | 255730-87-1 |
| Molecular Formula | C10H13BrN4O3 |
| Molecular Weight | 317.14 g/mol |
| Alternative Names | 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
X-ray Crystallographic Analysis and Molecular Geometry
X-ray crystallographic analysis provides crucial insights into the three-dimensional structure and molecular geometry of 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. While specific crystallographic data for this exact compound are limited in the available literature, comparative analysis with structurally related purine derivatives offers valuable geometric insights. Research on similar brominated purine compounds has revealed that the introduction of bromine at position 8 significantly influences the overall molecular conformation and crystal packing arrangements.
The molecular geometry of this compound is fundamentally based on the purine ring system, which consists of fused pyrimidine and imidazole rings. The presence of the bromine atom at position 8 introduces significant steric effects that can influence the planarity of the purine ring system. Studies on related 8-bromo-substituted purines have demonstrated that bromine substitution typically results in slight distortions from perfect planarity, with bond angles and distances reflecting the larger atomic radius of bromine compared to hydrogen.
The 7-(2-hydroxypropyl) substituent adds considerable three-dimensional complexity to the molecular structure. The hydroxypropyl chain provides flexibility through its carbon-carbon single bonds, allowing for multiple conformational states. The hydroxyl group within this substituent can participate in both intramolecular and intermolecular hydrogen bonding interactions, which significantly influence crystal packing and molecular stability. Research on theophylline derivatives with similar alkyl substitutions has shown that such groups often adopt extended conformations to minimize steric interactions with the purine ring system.
The dimethyl substitutions at positions 1 and 3 contribute to the overall molecular volume and influence the compound's ability to form hydrogen bonds. These methyl groups effectively block potential hydrogen bonding sites that would otherwise be available in unsubstituted purines. Crystallographic studies of related dimethylpurine derivatives have consistently shown that these substituents adopt orientations that minimize steric clashes while maintaining optimal orbital overlap within the aromatic system.
| Structural Feature | Geometric Characteristics |
|---|---|
| Purine Ring System | Fused pyrimidine-imidazole bicyclic structure |
| Bromine Substitution | Position 8, introducing steric effects |
| Hydroxypropyl Chain | Flexible three-carbon chain with terminal hydroxyl |
| Dimethyl Groups | Positions 1 and 3, blocking hydrogen bonding sites |
| Molecular Conformation | Extended structure minimizing steric interactions |
Comparative Structural Analysis with Related Purine Derivatives
Comparative structural analysis reveals significant relationships between 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and other members of the purine derivative family. The compound shares fundamental structural features with theophylline (1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione), which serves as the parent structure for this brominated hydroxypropyl derivative. Theophylline itself has a molecular formula of C7H8N4O2 and molecular weight of 180.164 grams per mole, making the target compound significantly larger and more complex due to its additional substituents.
The introduction of the bromine atom at position 8 places this compound in the category of 8-bromotheophylline derivatives, which have been extensively studied for their unique chemical properties. Related compounds such as 8-bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione demonstrate similar structural motifs but with different alkyl substitution patterns at position 7. The isopropyl variant provides a useful comparison point, as it lacks the hydroxyl functionality present in the hydroxypropyl derivative, thus highlighting the importance of hydrogen bonding capability in determining overall molecular behavior.
Research on purine cocrystals has demonstrated that structural modifications at position 7 significantly influence crystallization behavior and intermolecular interactions. Studies of theophylline cocrystals with various organic acids have shown that the ability to form hydrogen bonds through substituents dramatically affects crystal packing efficiency and stability. The hydroxypropyl substituent in the target compound provides additional hydrogen bonding sites compared to simpler alkyl derivatives, potentially enabling more complex crystal structures and enhanced stability.
Comparative analysis with proxyphylline (7-(2-hydroxypropyl)theophylline) reveals the specific contribution of the 8-bromo substitution. Proxyphylline has the molecular formula C10H14N4O3 and represents the unbrominated analog of the target compound. The addition of bromine increases the molecular weight from 238.248 to 317.14 grams per mole, representing a significant mass increase that influences both physical properties and molecular interactions.
The structural comparison extends to other hydroxypropyl-substituted purines, such as 7-(2,3-dihydroxypropyl)theophylline (dyphylline), which contains an additional hydroxyl group. This comparison illustrates how incremental structural modifications can lead to dramatically different molecular properties and behaviors. Research on dyphylline has demonstrated that multiple hydroxyl groups enhance water solubility and modify intermolecular association patterns, providing insights into the potential behavior of the monohydroxy derivative under investigation.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Theophylline | C7H8N4O2 | 180.164 | Parent structure, no substituents at positions 7 or 8 |
| Target Compound | C10H13BrN4O3 | 317.14 | 8-bromo and 7-(2-hydroxypropyl) substitutions |
| Proxyphylline | C10H14N4O3 | 238.248 | 7-(2-hydroxypropyl) substitution, no bromine |
| 8-Bromo-7-isopropyl derivative | C10H13BrN4O2 | Not specified | 8-bromo and 7-isopropyl substitutions |
| Dyphylline | C10H14N4O4 | 254.247 | 7-(2,3-dihydroxypropyl) substitution |
Properties
IUPAC Name |
8-bromo-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O3/c1-5(16)4-15-6-7(12-9(15)11)13(2)10(18)14(3)8(6)17/h5,16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGVISSLGNVKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 2-bromo-1-propanol.
Bromination: The bromination of 1,3-dimethylxanthine is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-bromo-1-propanol under basic conditions, typically using a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclization Reactions
The formation of the tetrahydro-purinedione core involves cyclization with primary amines under reflux. For example:
-
Reagents : Primary amines (e.g., propylamine), solvents (ethanol, DMF), heat .
-
Outcome : Tricyclic derivatives with varying alkyl substituents, as seen in similar pyrimidopurinediones .
Structural Comparisons
Functional Group Transformations
The hydroxypropyl group enables further chemical modifications, such as:
-
Protection/Deprotection : Use of silyl ethers or acetals to stabilize the hydroxyl group during synthesis .
-
Oxidation : Conversion to ketones or carboxylic acids, though this would alter the compound’s biological profile .
Biological Activity Correlations
The hydroxypropyl group influences receptor binding affinity, particularly for adenosine receptors (A1/A2A subtypes). Structural modifications (e.g., halogenation, hydroxylation) tune pharmacokinetics and selectivity .
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃BrN₄O₃ |
| Molecular Weight | 317.14 g/mol |
| Key Functional Groups | Bromine, hydroxyl, methyl groups |
Research Findings
-
Synthesis Optimization : Use of two-phase catalysis methods improves yields in bromination steps .
-
Pharmacological Testing : Radioligand binding assays confirm interactions with adenosine receptors, guiding therapeutic applications .
This compound’s synthesis emphasizes strategic functionalization and cyclization to achieve specific pharmacological properties, validated through rigorous analytical and biological testing.
Scientific Research Applications
Therapeutic Applications
The primary applications of this compound are in the field of medicinal chemistry. Its structural characteristics allow it to interact effectively with adenosine receptors, making it a candidate for various therapeutic areas:
-
Cardiovascular Diseases :
- The compound has been studied for its ability to modulate adenosine receptors, which play a crucial role in cardiovascular function. Research indicates that it can potentially help in managing conditions such as hypertension and heart failure by influencing vascular tone and heart rate .
- Neuroprotection :
-
Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties through its modulation of immune responses via adenosine receptor pathways. This opens avenues for its use in treating inflammatory conditions .
Research has highlighted several biological activities associated with 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:
- Adenosine Receptor Binding : The compound exhibits significant binding affinity for A1 and A2A receptors. In vitro studies have characterized these interactions using radiolabeled ligands to assess binding kinetics and selectivity .
- Pharmacological Profiles : The pharmacological effects of the compound have been evaluated through various assays that measure its impact on cellular responses related to adenosine signaling pathways .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
-
Study on Cardiovascular Effects :
- In a controlled study involving animal models of hypertension, administration of the compound resulted in significant reductions in blood pressure and improved cardiac output compared to control groups .
- Neuroprotective Study :
Mechanism of Action
The mechanism of action of 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Melting Points : The 7-benzyl derivative exhibits a higher melting point (164°C) than the target compound’s carboxamide derivative (179–182°C for 4g in ), likely due to reduced molecular flexibility from the aromatic benzyl group.
- Biological Activity: Substituents at the 7- and 8-positions significantly influence activity. For example, the 3-phenoxypropyl group in Compound 1 enhances CK2 inhibition, while bulkier groups (e.g., adamantane in 4g ) may reduce solubility but improve target binding.
Role in Medicinal Chemistry
The target compound serves as a precursor for adenosine receptor ligands. For instance, its carboxamide derivative (4g) showed moderate binding affinity in biochemical assays . Bromine at the 8-position may facilitate further functionalization via cross-coupling reactions, a strategy employed in developing kinase inhibitors .
Structure-Activity Relationships (SAR)
- 7-Position : Flexible, polar substituents (e.g., 2-hydroxypropyl) improve water solubility compared to hydrophobic groups like benzyl or isopropyl .
- Chlorine analogs (e.g., 8-chlorotheophylline) exhibit similar synthetic utility but differ in electronic effects .
- 1- and 3-Positions : Methyl groups are conserved across most analogs, likely to maintain metabolic stability and minimize off-target interactions .
Biological Activity
8-Bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with significant potential in pharmacological applications. This compound has garnered interest due to its biological activities, particularly as an adenosine receptor antagonist and its implications in treating various diseases. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C10H12BrN4O3
- Molecular Weight : 351.58 g/mol
- CAS Number : Not specifically listed in the search results but related compounds are documented.
Adenosine Receptor Antagonism
One of the primary biological activities of 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its role as an antagonist of adenosine receptors. These receptors play crucial roles in various physiological processes including:
- Neurotransmission
- Cardiovascular regulation
- Inflammation modulation
Research indicates that compounds with similar structures can influence adenosine receptor activity through competitive binding assays. The compound's affinity for different adenosine receptor subtypes (A1, A2A) has been assessed using radioligand binding assays, revealing its potential to modulate cellular signaling pathways effectively .
Phosphodiesterase Inhibition
The compound also exhibits phosphodiesterase (PDE) inhibition properties. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). Inhibiting these enzymes can lead to increased levels of these signaling molecules, which is beneficial in various therapeutic contexts including:
- Cardiovascular diseases
- Neurodegenerative disorders
Studies have shown that derivatives of this compound can demonstrate IC50 values in the low micromolar range for specific PDE isoforms . For instance, one study reported IC50 values around 2.44 µM for dual inhibition of PDE4B1 and PDE10A .
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. Antioxidants play a critical role in mitigating oxidative stress-related damage in cells. While some derivatives have demonstrated significant antioxidant activity, the specific compound's activity remains to be fully characterized compared to established antioxidants like quercetin .
Synthesis Methods
The synthesis of 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves:
- Reactions between 8-bromo-3-methylxanthine and epoxides : This process is facilitated by triethylamine as a catalyst.
- Formation of hydroxypropyl substituent : Through nucleophilic attack on the epoxide.
This synthetic versatility allows for modifications that can enhance biological activity and solubility profiles.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-bromo-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation or substitution reactions. For example, 8-bromo-xanthine derivatives can undergo N7-alkylation using 2-hydroxypropyl groups. A standard protocol involves reacting 8-bromotheophylline with a hydroxypropyl halide (e.g., 2-bromopropanol) in dimethylformamide (DMF) with potassium carbonate as a base. Reaction optimization (e.g., 75°C for 4–6 hours) achieves yields >90% . Key variables include solvent polarity (DMF enhances nucleophilicity), temperature (higher temps reduce side products), and stoichiometric ratios (1:1.2 molar ratio of substrate to alkylating agent).
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its tautomeric forms?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical. For example:
- ¹H-NMR : Peaks at δ 3.21–3.39 ppm confirm methyl groups (N1-CH₃, N3-CH₃); δ 5.51 ppm indicates the N7-CH₂ group .
- ¹³C-NMR : Signals at ~150–155 ppm confirm carbonyl groups (C2, C6), while aromatic carbons appear at 127–135 ppm .
Tautomerism between purine-dione forms is resolved using variable-temperature NMR or X-ray crystallography .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Prioritize adenosine receptor binding assays (A₁, A₂ₐ subtypes) due to structural similarity to xanthine derivatives. Use radioligand displacement assays (e.g., [³H]CGS21680 for A₂ₐ) with HEK293 cells expressing recombinant receptors. IC₅₀ values <10 µM suggest therapeutic potential . Secondary assays include anti-inflammatory models (e.g., COX-2 inhibition or TNF-α suppression in macrophages) .
Advanced Research Questions
Q. How can synthetic methods be optimized to address regioselectivity challenges during N7-alkylation?
- Methodological Answer : Competing alkylation at N1 or N3 positions occurs due to similar nucleophilicities. Strategies include:
- Protecting Groups : Temporarily block N1/N3 with acetyl or benzyl groups before alkylation .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring N7 attack .
- Kinetic Control : Short reaction times (≤2 hours) and low temperatures (0–25°C) minimize side reactions .
Q. What computational approaches predict the compound’s binding affinity to adenosine receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using adenosine A₂ₐ receptor crystal structures (PDB: 3REY) can model interactions. Key steps:
Prepare ligand structures with Gaussian (DFT/B3LYP/6-31G*).
Dock into receptor binding pockets, scoring interactions (e.g., hydrogen bonds with His264, π-stacking with Phe168).
Validate predictions with in vitro binding assays .
Q. How do conflicting spectral data (e.g., NMR shifts) between synthesized batches arise, and how are they resolved?
- Methodological Answer : Batch inconsistencies often stem from:
- Tautomeric equilibria : Use deuterated solvents (DMSO-d₆) and low temps to stabilize dominant tautomers .
- Trace solvents : Residual DMF or water shifts peaks; employ high-vacuum drying and ¹H-NMR integration for quantification .
- Stereochemical impurities : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers if the hydroxypropyl group introduces chirality .
Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer : The hydroxypropyl group enhances hydrophilicity but may increase hydrolysis susceptibility. Stabilize via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
